2-Acetyl-2-methylpentanenitrile
Overview
Description
2-Acetyl-2-methylpentanenitrile is an organic compound with the molecular formula C8H13NO It is characterized by the presence of an acetyl group, a methyl group, and a nitrile group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetyl-2-methylpentanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic cyanation of valeraldehyde or the hydrolysis, dehydration, and cyanation of 2-methyl valerate .
Chemical Reactions Analysis
2-Acetyl-2-methylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is frequently used for reducing nitriles to amines.
Substitution: Sodium or potassium cyanide in ethanol is used for nucleophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various nitrile derivatives.
Scientific Research Applications
2-Acetyl-2-methylpentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetyl-2-methylpentanenitrile involves its reactivity due to the presence of the nitrile group. The nitrile group is polar, making it susceptible to nucleophilic attacks. This reactivity allows the compound to participate in various chemical transformations, such as hydrolysis, reduction, and substitution .
Molecular Targets and Pathways: The nitrile group can interact with nucleophiles, leading to the formation of amides, amines, and other derivatives. The pathways involved include nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
2-Acetyl-2-methylpentanenitrile can be compared with other nitriles, such as:
2-Methylpentanenitrile: Similar in structure but lacks the acetyl group.
2-Hydroxy-2-methylpentanenitrile: Contains a hydroxyl group instead of an acetyl group.
Properties
IUPAC Name |
2-acetyl-2-methylpentanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-4-5-8(3,6-9)7(2)10/h4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZARUFQCHZJQGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C#N)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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